molecular formula C14H7N3O8 B11116608 (6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

Cat. No.: B11116608
M. Wt: 345.22 g/mol
InChI Key: ATGWGQFHPJUXNE-UHFFFAOYSA-N
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Description

(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes nitro groups and a dioxoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, such as benzo[de]isoquinoline, to introduce nitro groups at the 6 and 7 positions. This is followed by oxidation reactions to form the dioxoisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzo[de]isoquinoline derivatives .

Mechanism of Action

The mechanism of action of (6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s electronic properties. The dioxoisoquinoline core can interact with various biological molecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of nitro groups at the 6 and 7 positions in (6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid imparts unique electronic properties, making it a valuable compound for developing chemosensors and organic electronic materials. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .

Properties

Molecular Formula

C14H7N3O8

Molecular Weight

345.22 g/mol

IUPAC Name

2-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C14H7N3O8/c18-10(19)5-15-13(20)6-1-3-8(16(22)23)12-9(17(24)25)4-2-7(11(6)12)14(15)21/h1-4H,5H2,(H,18,19)

InChI Key

ATGWGQFHPJUXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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